

# Spectroscopic Profile of p-Tolylacetylene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethynyltoluene

Cat. No.: B1208493

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## Spectroscopic Data

The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear and concise reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.39	d	8.1	2H, Aromatic (ortho to -C $\equiv$ CH)
7.09	d	8.1	2H, Aromatic (meta to -C $\equiv$ CH)
2.99	s	-	1H, Acetylenic
2.32	s	-	3H, Methyl

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
138.4	Aromatic (quaternary, para to -C $\equiv$ CH)
132.0	Aromatic (ortho to -C $\equiv$ CH)
129.1	Aromatic (meta to -C $\equiv$ CH)
119.3	Aromatic (quaternary, ipso to -C $\equiv$ CH)
83.7	Acetylenic (quaternary)
77.2	Acetylenic (CH)
21.4	Methyl

## Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of p-tolylacetylene.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3291	Strong	$\equiv$ C-H stretch
3055 - 3025	Medium	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch (methyl)
2107	Weak	-C $\equiv$ C- stretch
1608	Medium	Aromatic C=C stretch
1509	Strong	Aromatic C=C stretch
818	Strong	p-disubstituted benzene C-H out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
116	100	[M] <sup>+</sup> (Molecular Ion)
115	85	[M-H] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	10	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
39	8	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of p-tolylacetylene for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters:
  - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
  - For  $^1\text{H}$  NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly used, with proton decoupling to simplify the spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## FT-IR Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin liquid film.
- Instrument Parameters:

- Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Record a background spectrum of the clean, empty salt plates.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

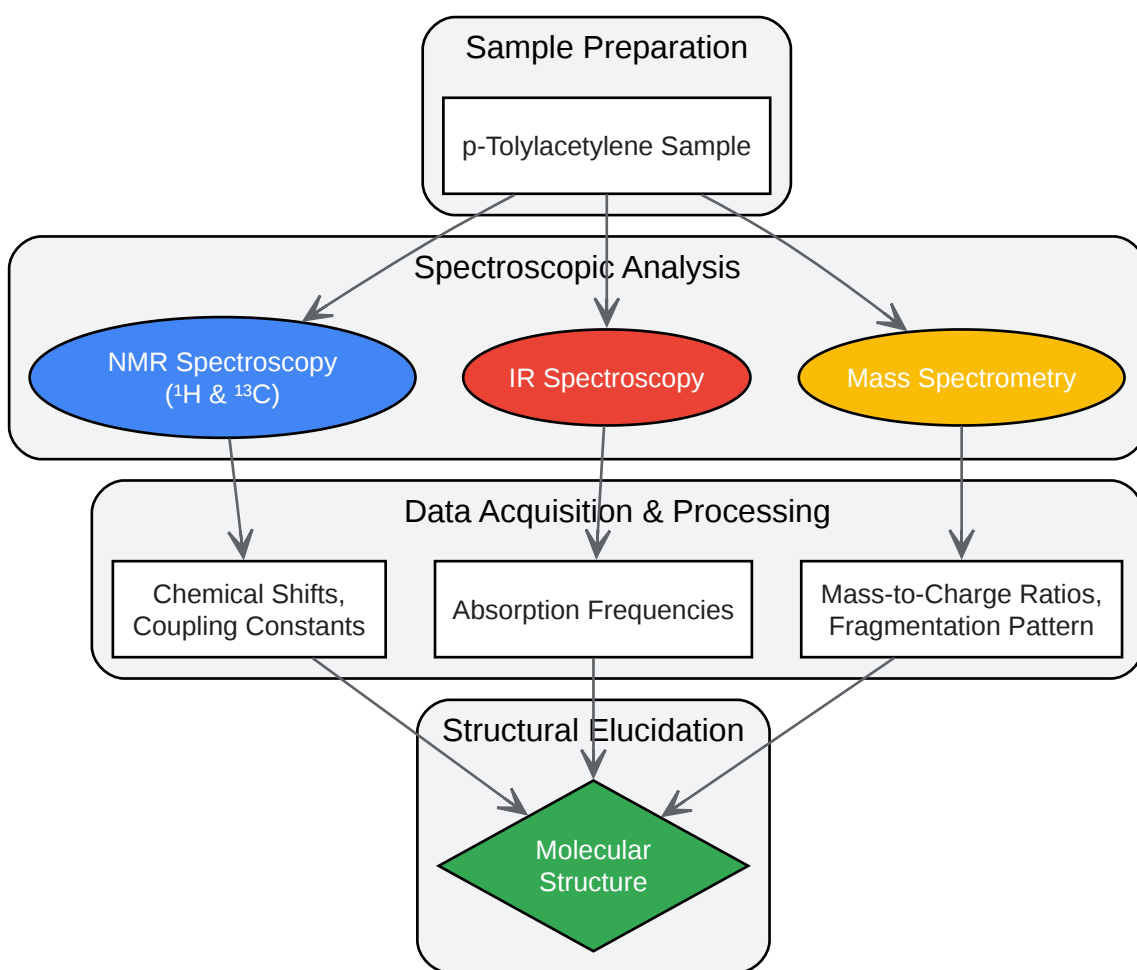
## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
  - Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization and Analysis:
  - Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
  - Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Acquisition and Interpretation:
  - A detector records the abundance of each ion at a specific  $m/z$  value.
  - The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-tolylacetylene.



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A logical workflow for spectroscopic analysis.

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